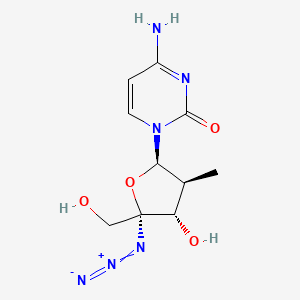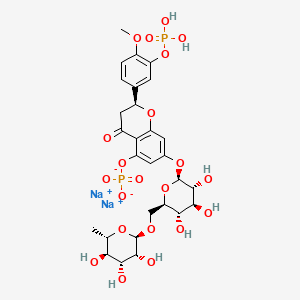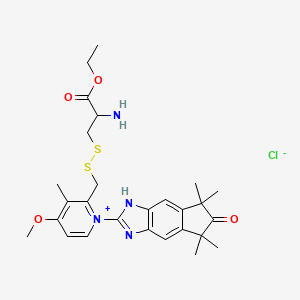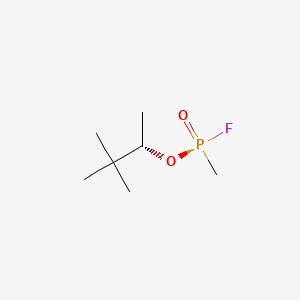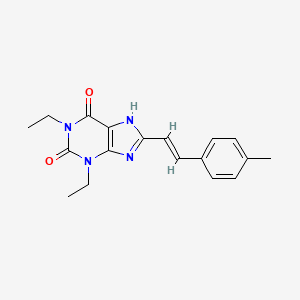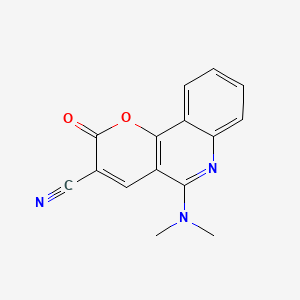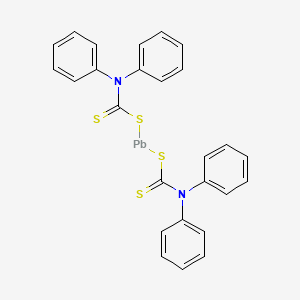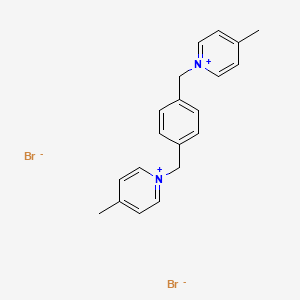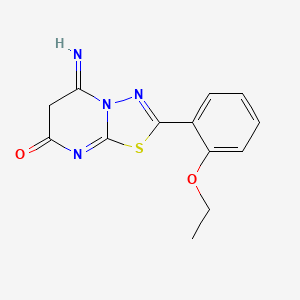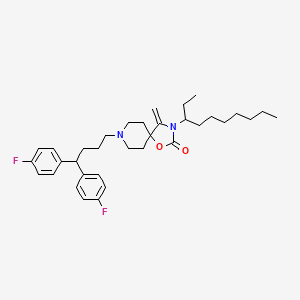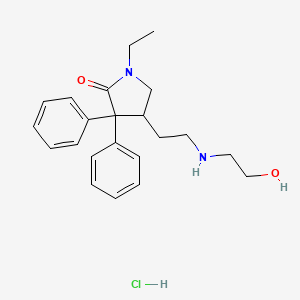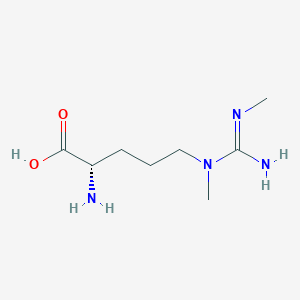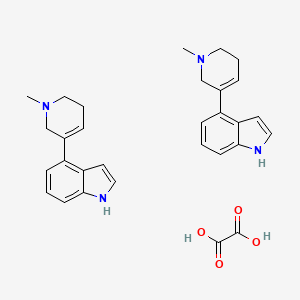
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring fused with a pyridine ring, and it is often studied for its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the pyridine moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the production environment.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through complex biochemical pathways, which are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole: This compound lacks the oxalic acid moiety but shares the core structure.
1H-indole derivatives: These compounds have variations in the substituents on the indole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the indole and pyridine rings in 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid gives it unique chemical properties that are not found in simpler indole or pyridine derivatives. This structural complexity contributes to its potential as a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
83363-31-9 |
|---|---|
Formule moléculaire |
C30H34N4O4 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid |
InChI |
InChI=1S/2C14H16N2.C2H2O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;3-1(4)2(5)6/h2*2,4-8,15H,3,9-10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
RBCVUBTUWXFWLC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


